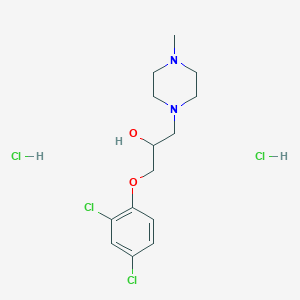![molecular formula C20H23N3O3 B2824243 1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891097-11-3](/img/structure/B2824243.png)
1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as EPPU, is a synthetic compound that has been widely studied for its potential applications in scientific research. EPPU belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Inhibition of Glycolic Acid Oxidase
Urea derivatives have been studied for their potential as inhibitors of glycolic acid oxidase, which is significant for managing conditions like Primary Hyperoxaluria. Methylation of the nitrogen or the 3-hydroxy substituent in urea compounds can dramatically reduce their potency, indicating specific functional group requirements for enzyme inhibition (Rooney et al., 1983).
Stereospecific Synthesis
Research on the stereospecific synthesis of urea derivatives highlights their significance in producing potent PI3 kinase inhibitors. The precise control of stereochemistry is crucial for the activity of these compounds, indicating the importance of urea derivatives in developing targeted cancer therapies (Chen et al., 2010).
Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and assessed for antiacetylcholinesterase activity, suggesting their potential in treating neurological disorders like Alzheimer's disease. The optimal chain length and specific substituents enhance the inhibitory activities, demonstrating the versatility of urea compounds in therapeutic applications (Vidaluc et al., 1995).
X-ray Powder Diffraction Data
The structural analysis of urea derivatives through X-ray powder diffraction data supports their role in synthesizing complex pharmaceuticals like apixaban, an anticoagulant. This underscores the importance of urea compounds in drug synthesis and development (Wang et al., 2017).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-14-7-9-15(10-8-14)21-20(25)22-16-11-19(24)23(13-16)17-5-4-6-18(12-17)26-2/h4-10,12,16H,3,11,13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVJAJRDVPXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2824161.png)


amine](/img/structure/B2824167.png)



![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2824173.png)


![2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2824179.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide](/img/structure/B2824180.png)
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2824182.png)
